molecular formula C18H17NO4S B15165316 N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide CAS No. 192312-62-2

N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide

Cat. No.: B15165316
CAS No.: 192312-62-2
M. Wt: 343.4 g/mol
InChI Key: QPWCSMLIBOVLFB-UHFFFAOYSA-N
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Description

N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide is a chemical compound that features a benzofuran ring, a propanoyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Attachment of the Propanoyl Group: The benzofuran derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted benzofuran.

    Coupling with Methanesulfonamide: The final step involves the coupling of the propanoyl-substituted benzofuran with methanesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Hydroxypropanoyl-substituted benzofuran.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:

Properties

CAS No.

192312-62-2

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-[3-(1-benzofuran-2-yl)propanoyl]phenyl]methanesulfonamide

InChI

InChI=1S/C18H17NO4S/c1-24(21,22)19-15-8-6-13(7-9-15)17(20)11-10-16-12-14-4-2-3-5-18(14)23-16/h2-9,12,19H,10-11H2,1H3

InChI Key

QPWCSMLIBOVLFB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC2=CC3=CC=CC=C3O2

Origin of Product

United States

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